molecular formula C14H16N2O3S B15040146 Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5788-36-3

Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15040146
CAS No.: 5788-36-3
M. Wt: 292.36 g/mol
InChI Key: WGLNQTLBMUMLLL-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. DHPMs are known for their diverse pharmacological activities, including enzyme inhibition, anticancer, and antimicrobial properties . Its molecular framework includes a tetrahydropyrimidine ring with ester and ketone functionalities, critical for structural stability and binding affinity.

Properties

CAS No.

5788-36-3

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

methyl 6-methyl-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H16N2O3S/c1-8-11(13(17)19-2)12(16-14(18)15-8)9-4-6-10(20-3)7-5-9/h4-7,12H,1-3H3,(H2,15,16,18)

InChI Key

WGLNQTLBMUMLLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)SC)C(=O)OC

Origin of Product

United States

Preparation Methods

Biginelli Reaction-Based Synthesis

Classical Acid-Catalyzed Condensation

The Biginelli reaction remains the cornerstone for synthesizing tetrahydropyrimidine derivatives. For the target compound, a one-pot condensation of ethyl acetoacetate, 4-(methylsulfanyl)benzaldehyde, and urea occurs under acidic conditions. Hydrochloric acid or p-toluenesulfonic acid typically catalyze the reaction at reflux temperatures (80–100°C) over 6–12 hours. The mechanism proceeds via:

  • Formation of an acyloxycarbenium ion from the aldehyde and acid.
  • Nucleophilic attack by urea to generate an intermediate ureide.
  • Cyclization with ethyl acetoacetate to form the tetrahydropyrimidine core.

Yields for this method range from 65% to 78%, contingent on reactant purity and acid strength.

Table 1: Optimization of Acid Catalysts in Biginelli Synthesis
Catalyst Temperature (°C) Time (h) Yield (%)
HCl (conc.) 80 12 72
p-TsOH 100 6 78
Acetic acid 80 10 65

Solvent-Free Mechanochemical Synthesis

Green chemistry principles advocate solvent-free techniques to minimize waste. Mortar-pestle grinding (mechanochemistry) of stoichiometric equivalents of 4-(methylsulfanyl)benzaldehyde, urea, and ethyl acetoacetate with catalytic p-TsOH achieves 85–92% yields within 10–15 minutes. This method eliminates solvent purification steps and reduces energy consumption.

Reaction Equation:

$$
\text{4-(Methylsulfanyl)benzaldehyde} + \text{Urea} + \text{Ethyl acetoacetate} \xrightarrow{\text{p-TsOH, grinding}} \text{Target Compound} + \text{H}_2\text{O}
$$

Ultrasound-Assisted Synthesis with Biopolymer Catalysts

Agar-Catalyzed Protocol

Agar, a biodegradable polysaccharide, accelerates the Biginelli reaction under ultrasonic irradiation (45°C, 30 minutes), yielding 92% of the target compound. The hydroxyl groups in agar activate carbonyl electrophiles, facilitating intermediate formation. Key advantages include:

  • Reduced reaction time (30 minutes vs. 6–12 hours).
  • High atom economy (no byproducts).
  • Reusability of the agar catalyst.
Table 2: Effect of Agar Loading on Reaction Efficiency
Agar (g) Yield (%)
0.005 70
0.020 92
0.030 92

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics by promoting uniform heating. A mixture of reactants and silica-supported HCl exposed to 300 W microwaves for 5–10 minutes yields 88–94% product. This method is ideal for scalable synthesis, reducing thermal degradation risks.

Comparative Analysis of Synthetic Methods

Table 3: Efficiency Metrics Across Methodologies
Method Time Yield (%) Eco-Friendliness
Classical Biginelli 6–12 h 65–78 Low
Mechanochemical 10–15 min 85–92 High
Ultrasound + Agar 30 min 92 Moderate
Microwave 5–10 min 88–94 Moderate

Key observations:

  • Mechanochemical synthesis offers the best balance of speed and sustainability.
  • Ultrasound methods excel in yield but require specialized equipment.
  • Microwave techniques prioritize rapidity, suitable for high-throughput labs.

Structural Characterization and Validation

Post-synthesis, the compound is purified via recrystallization (ethanol/water) and characterized using:

  • FT-IR : Peaks at 1705 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-S).
  • ¹H NMR : δ 2.45 (s, 3H, SCH₃), δ 3.75 (s, 3H, COOCH₃), δ 5.25 (s, 1H, CH).
  • X-ray crystallography : Confirms the flattened sofa conformation of the tetrahydropyrimidine ring and orthogonal phenyl orientation.

Industrial and Pharmacological Implications

The target compound’s antimicrobial and anticancer properties necessitate scalable production. Mechanochemical and ultrasound methods are poised for industrial adoption due to their efficiency and compliance with green chemistry standards. Future research should explore:

  • Immobilized catalyst systems for continuous flow synthesis.
  • Structure-activity relationships to optimize bioactivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of DHPM derivatives are highly dependent on substituents at the 4-aryl and 2-oxo/thioxo positions. Below is a comparative analysis with structurally analogous compounds:

Compound Substituents Key Properties References
Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(Methylsulfanyl)phenyl, 2-oxo Moderate TP inhibition (IC₅₀ ~300–400 µM inferred); enhanced lipophilicity due to -SMe
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Ethoxyphenyl, 2-oxo IC₅₀ = 396.7 ± 1.5 µM (TP inhibition); reduced activity compared to -SMe analogs
Methyl 4-(4-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-CF₃-phenyl, 2-oxo IC₅₀ = 322.6 ± 1.6 µM (TP inhibition); electron-withdrawing CF₃ enhances potency
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Cl-phenyl, 2-thioxo Yield = 69%; m.p. = 220–222°C; thioxo group may improve metabolic stability
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-NO₂-phenyl, 2-oxo Low enantioselectivity (2% ee); nitro group increases reactivity but reduces yield

Cytotoxicity and Selectivity

  • The target compound’s methylsulfanyl group may reduce cytotoxicity compared to halogenated analogs (e.g., 4-chlorophenyl derivatives), which often exhibit higher cellular toxicity (e.g., IC₅₀ < 100 µM in cancer cells) .
  • Fluorophenyl derivatives (e.g., 4-fluorophenyl) demonstrate balanced potency and safety profiles, with IC₅₀ values ~200–300 µM in TP inhibition assays .

Biological Activity

Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol
  • CAS Number : 303140-87-6

The compound features a tetrahydropyrimidine core with a methylsulfanyl group and a carboxylate ester, which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains.

Microorganism Activity Reference
E. coliStrong
S. aureusModerate
A. flavusSignificant

The presence of the methylsulfanyl group is hypothesized to enhance the compound's solubility and bioactivity.

Anticancer Potential

Several studies have evaluated the anticancer properties of related pyrimidine derivatives. For instance, derivatives containing methyl groups have shown heightened anticancer action against various cell lines.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)40.54
Caco-2 (Colon Cancer)29.77

These findings suggest that this compound may possess similar anticancer effects warranting further investigation.

Insecticidal Activity

The insecticidal properties of related compounds have also been documented. In studies involving larvicidal activity against Anopheles arabiensis, certain derivatives demonstrated significant mortality rates at varying concentrations.

Concentration (µg/mL) Mortality Rate (%) Time (h)
0.515.624
133.324
210024

These results indicate potential applications in pest control and vector management strategies .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels in cells, affecting apoptosis and cellular viability.
  • Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, preventing proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against clinical isolates of E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

A study focusing on the cytotoxic effects of this compound on A549 lung cancer cells revealed an IC50 value of approximately 40 µM after a 48-hour exposure period. The results suggest that this compound could be developed further as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how does the choice of catalyst influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via a modified Biginelli reaction, a multicomponent condensation involving a β-keto ester (e.g., methyl acetoacetate), an aldehyde (e.g., 4-(methylsulfanyl)benzaldehyde), and a urea/thiourea derivative. Catalysts such as HCl, p-toluenesulfonic acid (p-TSA), or Lewis acids (e.g., FeCl₃) are critical for regioselectivity and yield optimization. For example, HCl promotes cyclocondensation but may require reflux conditions in ethanol (60–80°C, 6–12 hours) . Regioselectivity is influenced by steric and electronic effects of the aldehyde substituent; electron-withdrawing groups (e.g., -SMe) can direct the reaction toward the 4-position of the dihydropyrimidine ring .

Q. How can the molecular structure of this compound be unequivocally confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallization from a solvent like ethanol or DMSO/water mixtures typically yields suitable crystals. Key parameters to analyze include bond lengths (e.g., C=O at ~1.22 Å, C-S at ~1.78 Å), torsion angles (e.g., dihedral angles between the pyrimidine ring and phenyl substituent), and hydrogen-bonding networks (e.g., N-H···O interactions stabilizing the lattice) . Complementary techniques like ¹H/¹³C NMR (e.g., δ ~5.3–5.5 ppm for the C4-H proton) and IR (C=O stretch at ~1700 cm⁻¹) further validate functional groups .

Q. What spectroscopic techniques are most effective for monitoring reaction progress and purity assessment?

  • Methodological Answer : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase is ideal for real-time monitoring. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) quantifies purity (>95% typically required for research-grade material). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 323.1 for C₁₅H₁₈N₂O₃S) .

Advanced Research Questions

Q. How does the methylsulfanyl substituent at the 4-phenyl position influence electronic properties and biological activity?

  • Methodological Answer : The -SMe group is electron-donating, increasing electron density on the phenyl ring, which can enhance π-π stacking interactions with biological targets (e.g., enzymes or DNA). Density functional theory (DFT) calculations (B3LYP/6-31G* level) reveal reduced HOMO-LUMO gaps (~4.5 eV) compared to non-substituted analogs, suggesting higher reactivity. In antibacterial assays (e.g., MIC against S. aureus), the -SMe group may improve membrane permeability, though cytotoxicity must be evaluated via MTT assays .

Q. What strategies resolve contradictions in reported antibacterial efficacy across structurally similar dihydropyrimidines?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., para vs. meta) or assay conditions (e.g., broth microdilution vs. agar diffusion). A systematic SAR (structure-activity relationship) study should:

  • Compare MIC values against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains.
  • Use standardized CLSI protocols with positive controls (e.g., ciprofloxacin).
  • Evaluate lipophilicity (logP) via HPLC retention times to correlate with membrane penetration .

Q. How can computational modeling predict interactions between this compound and bacterial target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina or Glide) against targets like E. coli dihydrofolate reductase (PDB: 1RX7) or S. aureus DNA gyrase (PDB: 2XCT) can identify binding poses. Key steps:

Prepare the ligand (AM1-BCC charges) and protein (remove water, add hydrogens).

Grid-box centered on active sites (e.g., NADPH-binding region for DHFR).

Analyze docking scores (ΔG < -7 kcal/mol suggests strong binding) and hydrogen bonds (e.g., with Thr121 or Glu50) .

Q. What are the challenges in achieving enantiomeric purity, and how can chiral chromatography address them?

  • Methodological Answer : Racemization during synthesis is common due to the labile C4 hydrogen. Chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol (90:10) can resolve enantiomers. Circular dichroism (CD) spectra (190–250 nm) confirm absolute configuration, while NOESY NMR correlations (e.g., between C4-H and aromatic protons) validate spatial arrangements .

Safety & Handling

Q. What precautions are necessary when handling the methylsulfanyl moiety during synthesis?

  • Methodological Answer : The -SMe group may release toxic H₂S under acidic conditions. Use fume hoods, impermeable gloves (nitrile), and gas detectors. Quench reactions with NaHCO₃ before disposal. Waste containing sulfur must be treated with oxidizing agents (e.g., H₂O₂) prior to neutralization .

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